3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the empirical formula C7H4F3NO2 . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been discussed in various studies . The synthesis involves various steps, including Pd-catalyzed coupling reactions and hydrolysis .Molecular Structure Analysis
The molecular structure of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1ccc(cn1)C(F)(F)F
. The InChI key for this compound is NJHGVAYLDHROPT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a powder with a melting point of 133-137 °C . The compound has a molecular weight of 191.11 .Scientific Research Applications
Agrochemical Compound Development
3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid: is a key ingredient in the development of agrochemical compounds. Its trifluoromethylpyridine (TFMP) structure is crucial for creating pesticides that are effective against crop parasites and can also help protect human populations from diseases carried by mosquitoes, such as malaria, dengue fever, or the Zika virus .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. The presence of fluorine atoms and a pyridine ring contributes to the distinctive physical-chemical properties that are beneficial in drug development .
Synthesis of β-Secretase Inhibitors
It is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors. These inhibitors are significant in the treatment of diseases like Alzheimer’s, where they help reduce the production of beta-amyloid peptides implicated in the disease’s pathology .
Organic Synthesis
The compound is involved in organic synthesis processes, where it can be used to introduce TFMP groups into other molecules, thereby altering their chemical properties and reactivity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The compound’s interaction with its targets could potentially result in changes at the molecular level, influencing various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine (tfmp) derivatives are thought to contribute to their biological activities , which could potentially impact their bioavailability.
Result of Action
Tfmp derivatives are used in the pharmaceutical and veterinary industries, and many candidates are currently undergoing clinical trials , suggesting potential therapeutic effects.
properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJMASNKONKYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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